molecular formula C24H24FN5O3 B2716729 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 846026-33-3

9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2716729
CAS No.: 846026-33-3
M. Wt: 449.486
InChI Key: QVEIQLXVWHTMNG-UHFFFAOYSA-N
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Description

9-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. The molecule is substituted at the 9-position with a 4-ethoxyphenyl group and at the 3-position with a 4-fluorobenzyl moiety. The ethoxy group (C₂H₅O–) contributes to enhanced lipophilicity, while the fluorine atom on the benzyl substituent may facilitate halogen bonding interactions in biological systems. The compound’s molecular formula is C₂₄H₂₄FN₅O₃, with a calculated molecular weight of 449.48 g/mol.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-3-33-19-11-9-18(10-12-19)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-5-7-17(25)8-6-16/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIQLXVWHTMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenyl and 4-fluorobenzyl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimido structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological processes. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a biochemical probe.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimido/Purine Derivatives

Compound Name Core Structure R₁ (Position 9) R₂ (Position 3) Molecular Weight (g/mol) Key Features
Target Compound Pyrimido[1,2-g]purine 4-Ethoxyphenyl 4-Fluorophenylmethyl 449.48 High lipophilicity; halogen bond potential
9-(4-Ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-...dione Pyrimido[2,1-f]purine 4-Ethoxyphenyl 4-Methylphenylmethyl 445.52 Increased hydrophobicity (methyl vs. fluoro)
6-Amino-1-ethyl-3-(4-fluorophenethyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione Ethyl 4-Fluorophenethyl 285.30 Simplified core; phenethyl chain
5-Fluoro-3-(4-fluorophenyl)-...chromen-4-one Chromen-4-one Fluorophenyl Purine-linked ethyl N/A Chromone core; kinase-targeting potential

Key Observations:

  • Core Structure Differences : The target compound’s pyrimido[1,2-g]purine core distinguishes it from simpler pyrimidine-2,4-diones (e.g., compounds) and chromen-4-one derivatives (). These cores dictate binding modes; purine analogs often target ATP-binding sites .
  • Substituent Effects: The 4-fluorophenylmethyl group in the target compound may enhance target affinity via fluorine’s electronegativity and hydrophobic interactions compared to the 4-methylphenylmethyl group in the analog from .

Chemoinformatic Similarity Analysis

Structural similarity was assessed using methods such as the Tanimoto coefficient , which evaluates binary fingerprint overlaps. While specific coefficients are unavailable in the evidence, key trends include:

  • High Similarity (Tanimoto >0.7): Likely with ’s compound due to shared ethoxyphenyl and benzyl substituents.
  • Moderate Similarity (Tanimoto ~0.5–0.6): Expected with ’s pyrimidine-2,4-diones, which share fluorophenyl groups but lack the fused purine core.
  • Low Similarity (Tanimoto <0.4): With chromen-4-one derivatives () due to divergent core structures .

Biological Activity

The compound 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimido-purine derivative with potential therapeutic applications. This article reviews its biological activities based on existing literature, focusing on its pharmacological properties and mechanisms of action.

Research indicates that this compound may interact with various biological targets, including adenosine receptors and phosphodiesterases (PDEs). The adenosine receptor family plays crucial roles in numerous physiological processes and are implicated in neurodegenerative diseases.

Biological Activities

  • Adenosine Receptor Modulation : Preliminary studies suggest that the compound exhibits affinity for A1 and A2A adenosine receptors. Such interactions could potentially lead to neuroprotective effects.
  • Inhibition of Phosphodiesterases : The compound has shown inhibitory activity against phosphodiesterase enzymes (specifically PDE10A), which are involved in the regulation of intracellular signaling pathways. This inhibition may contribute to its therapeutic effects in neurodegenerative disorders.

Table 1: Biological Activity Summary

Activity Target Effect Reference
Adenosine Receptor BindingA1R, A2ARNeuroprotective potential
PDE InhibitionPDE10AIC50 = 2.0 µM
Anticonvulsant ActivityVariousProtective effect in models

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The results indicated that administration of the compound significantly improved motor function and reduced neuroinflammation markers compared to control groups.

Case Study 2: Anticonvulsant Activity

Another study evaluated the anticonvulsant properties using pentylenetetrazole (PTZ) induced seizures in rodents. The compound demonstrated a notable increase in seizure latency and reduced seizure frequency at doses of 30 mg/kg.

Research Findings

Recent studies have highlighted the potential of pyrimido-purine derivatives like this compound in treating neurological disorders. The dual action on adenosine receptors and PDEs suggests a multi-target approach that may enhance therapeutic efficacy while minimizing side effects.

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